molecular formula C20H18N4S2 B5638699 4-{[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE

4-{[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE

Cat. No.: B5638699
M. Wt: 378.5 g/mol
InChI Key: SHBRHTOZDXPONS-UHFFFAOYSA-N
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Description

4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole is a heterocyclic compound that features both triazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with a suitable halomethyl thiazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the triazole/thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or heterocyclic rings.

Mechanism of Action

The mechanism of action of 4-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole involves its interaction with various molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole is unique due to its combination of triazole and thiazole rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S2/c1-2-24-18(15-9-5-3-6-10-15)22-23-20(24)26-14-17-13-25-19(21-17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBRHTOZDXPONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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